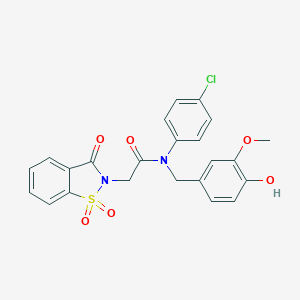
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MOPQ, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. MOPQ belongs to the class of compounds known as quinazolines, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA synthesis and replication. This leads to the disruption of cell division and ultimately the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the growth of new blood vessels that tumors need to survive. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of specific cancers.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs that have improved selectivity and efficacy against specific types of cancer. Another area of research is the investigation of the use of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Finally, there is a need for further studies to elucidate the mechanism of action and to identify potential biomarkers that can be used to predict response to this compound treatment.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base to form 2-(2-methoxyphenyl)quinazolin-4(3H)-one. This compound is then reacted with 3-bromo-1-propanol to yield this compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and cytomegalovirus (CMV).
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(17(22)20-15-9-5-6-10-16(15)24-2)21-11-19-14-8-4-3-7-13(14)18(21)23/h3-12H,1-2H3,(H,20,22) |
Clé InChI |
WVWSRGQLJMVDBF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
